(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
(Z)-1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and a propenone moiety. The benzyl substituent at the triazolo[4,5-d]pyrimidine scaffold distinguishes it from related analogs. Its Z-configuration at the propenone double bond is critical for maintaining stereochemical interactions with biological targets.
Properties
IUPAC Name |
(Z)-1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c32-21(12-11-19-7-3-1-4-8-19)29-13-15-30(16-14-29)23-22-24(26-18-25-23)31(28-27-22)17-20-9-5-2-6-10-20/h1-12,18H,13-17H2/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSZGVYDGDYYKD-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)/C=C\C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the various aspects of its biological activity, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole-pyrimidine ring system linked to a piperazine moiety, which is known for enhancing biological activity through improved solubility and bioavailability. The structural formula can be represented as follows:
- Molecular Formula : C24H25N7O3
- Molecular Weight : 459.51 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- PARP Inhibition : Compounds with similar structures have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells by preventing DNA repair in cells with damaged DNA .
- Cytotoxicity Against Cancer Cells : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (NCI-H460), and cervical cancer (HeLa). For example, one analog showed an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity .
Case Studies and Experimental Findings
A series of studies have been conducted to evaluate the efficacy of this compound and its analogs:
- Cytotoxic Assays : The MTT assay has been widely used to assess the viability of cancer cells after treatment with the compound. Results indicated that concentrations as low as 0.99 μM significantly reduced cell viability in BT-474 cells .
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound induced apoptosis through cell cycle arrest at the sub-G1 and G2/M phases. This suggests that the compound effectively disrupts normal cell cycle progression, leading to programmed cell death .
- In Silico Docking Studies : Molecular docking studies have indicated that the compound binds effectively to key proteins involved in cancer progression, such as tubulin. This binding may inhibit tubulin polymerization, further contributing to its anticancer activity .
Biological Activity Summary Table
Scientific Research Applications
Basic Information
- Common Name : (Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- CAS Number : 946314-96-1
- Molecular Formula : C24H23N7O
- Molecular Weight : 425.5 g/mol
Structural Features
The compound features:
- A triazole ring , known for its biological activity.
- A pyrimidine scaffold , which is often associated with nucleic acid interactions.
- A piperazine moiety , commonly found in various pharmaceuticals.
Antimicrobial Activity
Compounds with triazole and pyrimidine structures have shown significant antimicrobial properties. For instance:
- Antitubercular Activity : Related compounds have demonstrated efficacy against Mycobacterium tuberculosis, suggesting that the target compound may exhibit similar properties .
Antiviral Activity
Research has focused on the development of antiviral agents targeting viral polymerases. The structural characteristics of this compound could potentially disrupt critical viral processes, similar to findings in other triazole derivatives .
Cancer Research
Triazole-containing compounds are being investigated for their anticancer properties. The ability of these compounds to inhibit key enzymes involved in tumor growth presents a promising avenue for further exploration.
Study 1: Antitubercular Activity
A study synthesized a series of triazole derivatives and tested them against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain structural modifications led to enhanced activity, highlighting the importance of the triazole-pyrimidine linkage in biological efficacy .
Study 2: Antiviral Properties
Another research effort focused on compounds similar to the target molecule for their ability to inhibit influenza virus replication. The study utilized molecular docking techniques to predict binding affinities and mechanisms of action at the viral polymerase interface .
Study 3: Cancer Cell Line Testing
In vitro studies have shown that derivatives of triazolo-pyrimidines can induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with two closely related derivatives, emphasizing structural variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The benzyl group in the target compound contributes to higher lipophilicity compared to the fluorophenyl and methoxyphenyl analogs, which may influence membrane permeability and metabolic stability . The 4-methoxyphenyl group (Analog 2) improves aqueous solubility, a desirable trait for oral bioavailability, but may reduce binding specificity due to steric bulk .
Backbone Modifications: The propenone moiety in the target compound and Analog 1 preserves a planar conformation, critical for π-π stacking in enzyme active sites. In contrast, Analog 2’s phenoxypropanone chain introduces conformational flexibility, which could alter binding kinetics .
Stereochemical Considerations: The Z-configuration in the target compound and Analog 1 ensures optimal spatial alignment of the phenyl group with hydrophobic pockets in target proteins, a feature absent in Analog 2’s non-stereospecific phenoxypropanone chain .
Methodological Insights
Chemical structure comparison methods, such as graph-based analysis of atomic connectivity and substituent effects, underpin these comparisons .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing the compound?
- Methodological Answer : The compound can be synthesized via multistep reactions involving triazolopyrimidine core formation, piperazine coupling, and enone functionalization. For example, triazolopyrimidine intermediates (e.g., 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl derivatives) are typically prepared via cyclization of substituted pyrimidines with benzyl azides under controlled temperatures (60–80°C). Piperazine coupling is achieved using Buchwald-Hartwig amination or nucleophilic substitution, followed by enone formation via Claisen-Schmidt condensation .
- Key Considerations : Optimize reaction conditions (solvent, catalyst, temperature) to improve yield. For reproducibility, use anhydrous solvents and inert atmospheres during sensitive steps (e.g., coupling reactions).
Q. How can the compound’s structure and purity be characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry (e.g., Z-configuration of the enone) and piperazine substitution patterns.
- X-ray Crystallography : Resolve ambiguous structural features (e.g., triazolopyrimidine core conformation) by growing single crystals in polar aprotic solvents (e.g., DMSO/EtOH mixtures) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities (e.g., diastereomers or unreacted intermediates) .
Q. What analytical methods are suitable for detecting impurities?
- Methodological Answer : Use HPLC-MS or UPLC-QTOF to identify trace impurities (e.g., des-benzyl analogs or oxidation byproducts). Compare retention times and mass spectra against reference standards (e.g., triazolopyrimidine-related impurities listed in pharmacopeial guidelines) . For quantification, calibrate with spiked impurity samples (0.1–1.0% w/w).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzyl group (e.g., substitute with halogenated or electron-withdrawing groups) or piperazine substituents to assess impact on target binding.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines). For example, triazolopyrimidine derivatives have shown microtubule-stabilizing activity in neurogenerative models .
- Data Analysis : Corrogate potency (IC) with electronic (Hammett σ) or steric (Taft parameters) descriptors using QSAR software (e.g., MOE or Schrödinger).
Q. What computational approaches are used to predict target engagement?
- Methodological Answer :
- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) using crystal structures of potential targets (e.g., tubulin or kinase domains). Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) and hydrogen-bond interactions with catalytic residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and conformational changes .
- Validation : Compare computational predictions with experimental data (e.g., SPR binding kinetics or cellular IC).
Q. How can in vivo efficacy and pharmacokinetics be evaluated?
- Methodological Answer :
- Animal Models : Administer the compound (oral or IV) in disease-relevant models (e.g., xenograft tumors or neurodegenerative mice). Monitor efficacy via biomarkers (e.g., tumor volume reduction or tau protein levels) .
- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma/tissue samples to determine bioavailability, half-life (t), and blood-brain barrier penetration. Use PBPK modeling to extrapolate human dosing .
Q. What strategies mitigate toxicity during preclinical development?
- Methodological Answer :
- In Vitro Tox Screens : Test hepatic (HepG2) and cardiac (hERG channel) toxicity profiles. For genotoxicity, use Ames tests or micronucleus assays.
- In Vivo Safety : Conduct repeated-dose studies (28-day) in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver function). Compare results with structurally related compounds (e.g., triazolopyrimidine derivatives with established safety data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
